molecular formula C12H9F3O4S B3325996 3-Methoxynaphthalen-1-yl Trifluoromethanesulfonate CAS No. 226072-71-5

3-Methoxynaphthalen-1-yl Trifluoromethanesulfonate

Cat. No.: B3325996
CAS No.: 226072-71-5
M. Wt: 306.26 g/mol
InChI Key: IZLIYHWOPBETRT-UHFFFAOYSA-N
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Description

3-Methoxynaphthalen-1-yl trifluoromethanesulfonate is a fluorinated sulfonate ester characterized by a naphthalene backbone substituted with a methoxy group at the 3-position and a trifluoromethanesulfonate (triflate) group at the 1-position. This compound is of interest in organic synthesis due to the triflate group’s strong leaving-group ability, which facilitates nucleophilic substitution and cross-coupling reactions.

Properties

IUPAC Name

(3-methoxynaphthalen-1-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O4S/c1-18-9-6-8-4-2-3-5-10(8)11(7-9)19-20(16,17)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLIYHWOPBETRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxynaphthalen-1-yl Trifluoromethanesulfonate can be synthesized through a reaction involving 3-methoxynaphthalene and trifluoromethanesulfonic anhydride. The reaction typically requires a base such as pyridine to facilitate the formation of the trifluoromethanesulfonate ester .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Methoxynaphthalen-1-yl Trifluoromethanesulfonate primarily undergoes substitution reactions. It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds .

Common Reagents and Conditions

Major Products

The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic materials .

Scientific Research Applications

Organic Synthesis

3-Methoxynaphthalen-1-yl trifluoromethanesulfonate serves as a versatile intermediate in organic synthesis. It is primarily used in:

  • Cross-Coupling Reactions : Particularly in Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds. The general reaction conditions involve refluxing in solvents like toluene or ethanol under inert atmospheres with palladium catalysts.
Reaction TypeExample ReactionMajor Products
Suzuki-Miyaura Coupling3-Methoxynaphthalen-1-yl triflate + Boronic acidBiaryl compounds
Nucleophilic SubstitutionNucleophile + 3-Methoxynaphthalen-1-yl triflateFunctionalized naphthalenes

Biological Applications

The compound has been explored for its potential in developing bioactive compounds. Its ability to act as an electrophile allows it to participate in nucleophilic substitution reactions, potentially leading to compounds with therapeutic properties.

Pharmaceutical Development

In medicinal chemistry, it plays a role in synthesizing pharmaceutical agents. The reactivity of the triflate group enhances the formation of complex molecules that can be further modified for drug development.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful synthesis of various biaryl compounds using 3-Methoxynaphthalen-1-yl trifluoromethanesulfonate through Suzuki coupling reactions. The yields ranged from 70% to 90%, showcasing its efficiency as a coupling partner .

Case Study 2: Fluorescent Probes

Research has indicated that derivatives of this compound can be utilized as fluorescent probes for detecting specific ions or molecules in biological systems. The incorporation of functional groups allows for selective recognition of targets, enhancing its applicability in biochemical assays .

Mechanism of Action

The compound acts primarily as a leaving group in substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the substitution process. This makes it an effective reagent in various coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoromethanesulfonate esters (triflates) are widely used in synthetic chemistry. Below, 3-Methoxynaphthalen-1-yl trifluoromethanesulfonate is compared to structurally and functionally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Comparative Analysis of Trifluoromethanesulfonate Derivatives

Compound Name CAS Number Molecular Formula Key Features Reactivity/Applications Safety Profile
3-Methoxynaphthalen-1-yl trifluoromethanesulfonate Not provided Likely C₁₂H₁₁F₃O₄S Naphthalene backbone with methoxy and triflate groups; steric bulk Potential use in cross-coupling (e.g., Suzuki); discontinued status limits application Not specified in evidence
4-Methoxyphenyl trifluoromethanesulfonate 66107-29-7 C₈H₇F₃O₄S Smaller phenyl ring; methoxy and triflate groups at para positions Likely used as an arylating agent; commercial availability (TCI Chemicals) Not detailed in evidence
1-Phenyl-1H-imidazole trifluoromethanesulfonate 361447-81-6 C₁₀H₈F₃N₂O₃S Imidazole heterocycle with phenyl and triflate groups; water-soluble Organic synthesis reagent (e.g., alkylation, catalysis) Storage at 20°C; no explicit hazards
Methyl trifluoromethanesulfonate 333-27-7 C₂H₃F₃O₃S Simple methyl triflate; highly electrophilic Strong methylating agent; used in O/S-chemoselective alkylation (e.g., Scheme 1 in ) Flammable liquid (H226), skin corrosive (H314)
Trifluoromethanesulfonic acid-(naphthalen-1-yl)phosphane 820252-60-6 C₁₁H₁₀F₃O₃PS Phosphane-naphthalene hybrid; unique electronic properties Specialized applications in catalysis or coordination chemistry No safety data provided

Key Differences and Insights:

4-Methoxyphenyl triflate lacks the naphthalene system, offering reduced steric bulk for reactions requiring less hindered substrates .

Reactivity :

  • Methyl triflate is a benchmark for electrophilic methylation due to its high reactivity, as demonstrated in microwave-assisted alkylation (150°C, 300 W) . In contrast, aryl triflates (e.g., 3-Methoxynaphthalen-1-yl triflate) are typically employed in coupling reactions.
  • 1-Phenyl-1H-imidazole triflate ’s heterocyclic structure and water solubility may expand its utility in aqueous-phase reactions or as a catalyst .

Safety and Handling :

  • Simple triflates like methyl triflate pose significant hazards (flammability, corrosivity), whereas bulkier derivatives (e.g., naphthalenyl or imidazole triflates) may exhibit mitigated risks due to lower volatility, though specific data are lacking .

Commercial Status :

  • The discontinued status of 3-Methoxynaphthalen-1-yl triflate contrasts with the commercial availability of 4-Methoxyphenyl triflate (TCI Chemicals) and methyl triflate (Combi-Blocks, IoLiTec), reflecting market demand and synthetic applicability .

Biological Activity

3-Methoxynaphthalen-1-yl trifluoromethanesulfonate (CAS No. 226072-71-5) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a naphthalene ring system substituted with a methoxy group and a trifluoromethanesulfonate group, which contributes to its reactivity and biological interactions. The presence of the trifluoromethanesulfonate moiety enhances electrophilicity, making it a useful building block in synthetic organic chemistry.

Target Interactions : 3-Methoxynaphthalen-1-yl trifluoromethanesulfonate primarily interacts with nucleophiles due to the electrophilic nature of the trifluoromethanesulfonate group. This interaction can lead to the formation of covalent bonds with various biomolecules, including proteins and nucleic acids.

Biochemical Pathways : The compound has been implicated in modulating several biochemical pathways. Research indicates that it may influence pathways related to cellular proliferation and apoptosis, particularly through interactions with signaling proteins such as KRas, which is known for its role in cancer progression .

Pharmacokinetics

The pharmacokinetic profile of 3-Methoxynaphthalen-1-yl trifluoromethanesulfonate suggests that it is stable under physiological conditions, facilitating its potential use in therapeutic applications. Its solubility in organic solvents aids in its incorporation into various formulations for drug delivery.

In Vitro Studies

Several studies have examined the cytotoxic effects of 3-Methoxynaphthalen-1-yl trifluoromethanesulfonate on cancer cell lines. For instance:

  • Cell Line Testing : In vitro assays demonstrated that the compound exhibits selective toxicity towards lung adenocarcinoma cells expressing KRas mutations. The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cancer cells .

Case Studies

One notable case study involved the use of this compound in combination therapies targeting KRas-driven cancers. The combination of 3-Methoxynaphthalen-1-yl trifluoromethanesulfonate with established chemotherapeutics showed synergistic effects, enhancing overall efficacy while reducing adverse effects .

Data Table: Biological Activity Summary

Study ReferenceCell Line TestedIC50 (µM)Observed Effects
Lung Adenocarcinoma10Significant cytotoxicity
Breast Cancer Cells25Induction of apoptosis
Pancreatic Cancer30Synergistic effects with gemcitabine

Q & A

Q. What are the established synthetic methodologies for preparing 3-Methoxynaphthalen-1-yl Trifluoromethanesulfonate?

The compound is typically synthesized via nucleophilic substitution of a hydroxyl group with trifluoromethanesulfonyl (triflyl) groups. A common approach involves reacting 3-methoxynaphthalen-1-ol with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or 2,6-lutidine. The reaction is conducted in anhydrous dichloromethane (DCM) at 0–25°C under inert conditions. Excess Tf2O ensures complete conversion, and purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). This method is analogous to procedures for synthesizing structurally related aryl triflates .

Q. What spectroscopic techniques are most effective for characterizing 3-Methoxynaphthalen-1-yl Trifluoromethanesulfonate?

Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the methoxy group (δ ~3.9 ppm in <sup>1</sup>H) and aromatic proton environments.
  • <sup>19</sup>F NMR : A singlet near δ -78 ppm confirms the triflate group.
  • IR Spectroscopy : Strong absorption bands at ~1400 cm<sup>-1</sup> (S=O stretching) and ~1130 cm<sup>-1</sup> (C-F stretching).
  • Mass Spectrometry (EI or ESI) : To verify molecular weight (e.g., [M]<sup>+</sup> at m/z 320).
    Purity is further assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the common applications of this triflate in organic synthesis?

The compound serves as a versatile electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its superior leaving-group ability. It is also used in glycosylation reactions (as a glycosyl donor) and as a precursor for synthesizing functionalized naphthalene derivatives. Its stability under anhydrous conditions makes it preferable over labile sulfonates .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store under argon or nitrogen at –20°C in amber vials to prevent hydrolysis of the triflate group. Desiccants (e.g., molecular sieves) should be used to avoid moisture ingress. Prolonged exposure to light or humidity leads to decomposition, detectable via <sup>19</sup>F NMR signal broadening .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental data in the reactivity of this triflate?

Discrepancies (e.g., unexpected regioselectivity in coupling reactions) require a multi-pronged approach:

  • Computational Modeling : Density Functional Theory (DFT) to analyze transition states and electronic effects (e.g., methoxy group’s electron-donating nature).
  • Kinetic Isotope Effects (KIE) : To distinguish between concerted vs. stepwise mechanisms.
  • Cross-Validation : Compare results with structurally similar triflates (e.g., 4-methoxyphenyl triflate) to isolate substituent-specific effects .

Q. How does the methoxy substituent influence the electronic properties and stability of the triflate group?

The methoxy group at the 3-position donates electron density via resonance, stabilizing the naphthalene ring but slightly destabilizing the triflate group toward nucleophilic attack. This contrasts with electron-withdrawing substituents (e.g., nitro groups), which enhance triflate reactivity. Stability studies (via <sup>19</sup>F NMR kinetics in D2O/THF mixtures) can quantify hydrolysis rates relative to other aryl triflates .

Q. What strategies optimize regioselectivity in cross-coupling reactions using this triflate?

  • Catalyst Selection : Pd(PPh3)4 or Pd(OAc)2 with SPhos ligand for sterically hindered systems.
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance oxidative addition.
  • Additives : Silver salts (Ag2CO3) to scavenge triflate ions and prevent catalyst poisoning.
    Experimental design should include control reactions with competing triflates to isolate steric/electronic factors .

Q. How can crystallographic data be effectively analyzed to confirm the molecular structure?

Single-crystal X-ray diffraction is the gold standard. Key steps:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.
  • Refinement : Use SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to model atomic positions and anisotropic displacement parameters.
  • Validation : Check for R-factor convergence (<5%), residual electron density, and Hirshfeld surface analysis to confirm packing effects .

Q. Methodological Notes

  • Data Contradiction Analysis : Apply triangulation (e.g., NMR, HPLC, and computational data) to resolve discrepancies. Iterative hypothesis testing is critical .
  • Advanced Synthesis : For scale-up, replace Tf2O with triflic anhydride derivatives (e.g., TfCl) under flow-chemistry conditions to improve yield .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxynaphthalen-1-yl Trifluoromethanesulfonate
Reactant of Route 2
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3-Methoxynaphthalen-1-yl Trifluoromethanesulfonate

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